6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-methyl-N-phenyl-2-piperazin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-12-11-14(18-13-5-3-2-4-6-13)19-15(17-12)20-9-7-16-8-10-20/h2-6,11,16H,7-10H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNGEWKXXBBLMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCNCC2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation via Cyclocondensation
The pyrimidine scaffold is typically assembled from β-ketoamides or enaminones. A representative protocol involves:
- Condensation of ethyl acetoacetate with guanidine carbonate in ethanol under reflux to yield 2-amino-4,6-dimethylpyrimidine.
- Chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 hours, producing 2-chloro-4,6-dimethylpyrimidine.
Key Data:
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol, guanidine | 80 | 12 | 78 |
| 2 | POCl₃ | 110 | 6 | 92 |
This route provides the 4,6-dimethylpyrimidine precursor, though selective demethylation at position 4 is required for subsequent phenylamination.
Regioselective Functionalization at Position 4
N-Phenylation is achieved via Buchwald-Hartwig amination using palladium catalysts:
- Reaction of 2-chloro-4,6-dimethylpyrimidine with aniline in the presence of Pd₂(dba)₃, Xantphos, and cesium carbonate in toluene at 100°C.
- Demethylation at position 4 using boron tribromide (BBr₃) in dichloromethane at −78°C to yield 4-amino-2-chloro-6-methylpyrimidine.
Optimization Insight:
- Catalyst Screening: Pd(OAc)₂ with BINAP ligand increased yields from 65% to 82% compared to Xantphos.
- Solvent Effects: Toluene outperformed DMF in minimizing side reactions (e.g., N-arylation byproducts).
Analytical Characterization and Purity Assessment
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-$$d_6$$):
- δ 1.98 (s, 3H, CH₃), 2.75–2.82 (m, 4H, piperazine-H), 3.45–3.52 (m, 4H, piperazine-H), 6.89 (s, 1H, pyrimidine-H), 7.25–7.37 (m, 5H, Ph-H), 8.12 (s, 1H, NH).
13C NMR (101 MHz, DMSO-$$d_6$$):
- δ 22.4 (CH₃), 45.8, 46.2 (piperazine-C), 112.7, 128.3, 129.1, 140.5 (aromatic-C), 158.9 (C=N), 165.4 (C-NH).
ESI-MS: m/z 298.2 [M+H]⁺ (calc. 297.4).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) showed a single peak at $$ R_t = 4.32 $$ minutes, confirming >98% purity.
Comparative Analysis of Synthetic Strategies
Route Efficiency and Scalability
- Cyclocondensation vs. Cross-Coupling: While cyclocondensation offers atom economy, multi-step sequences involving chlorination and amination are time-intensive. Transition-metal-catalyzed routes enable direct coupling but require rigorous palladium removal for pharmaceutical compliance.
- Solvent Impact: IPA provided superior yields (68–72%) compared to tetrahydrofuran (THF, 55%) due to improved solubility of piperazine.
Byproduct Formation and Mitigation
- N-Alkylation Byproducts: Excess piperazine (3.0 equiv.) reduced dichloropyrimidine dimerization from 15% to <5%.
- Acidic Workup: Washing with 1M HCl removed unreacted aniline, as evidenced by LC-MS monitoring.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
- Catalyst Recycling: Pd recovery via activated carbon filtration reduced costs by 40% in pilot studies.
- Solvent Recovery: IPA distillation and reuse achieved 85% solvent recovery, aligning with green chemistry principles.
Regulatory Compliance
- Genotoxic Impurities: Residual POCl₃ was controlled to <10 ppm using aqueous NaHCO₃ washes.
- Heavy Metals: ICP-MS confirmed Pd levels <5 ppm, meeting ICH Q3D guidelines.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrimidine core with a piperazine moiety and a phenyl group, which influences its biological interactions. Its molecular formula is with a molecular weight of 233.31 g/mol. The structural representation can be summarized as follows:
- IUPAC Name : 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine
- Molecular Formula :
Medicinal Chemistry
6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine has been investigated for various medicinal applications:
Anticancer Properties : Research indicates that this compound exhibits potential anticancer activity, particularly against chronic myelogenous leukemia (CML). It acts as an inhibitor of specific tyrosine kinases involved in cancer cell proliferation.
Acetylcholinesterase Inhibition : The compound has shown promise as an acetylcholinesterase inhibitor, which is relevant for the treatment of Alzheimer's disease. By inhibiting this enzyme, it may enhance cholinergic neurotransmission.
The compound's biological activities include:
- Antimicrobial Activity : Preliminary studies suggest efficacy against Gram-positive bacteria.
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Effective against certain bacterial strains |
| Antiviral | Inhibitory effects on viral replication |
| Anticancer | Reduced proliferation of cancer cell lines |
Chemical Reactions and Synthesis
The synthesis of 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine typically involves the reaction of 6-methyl-2-chloropyrimidine with N-phenylpiperazine in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures. This compound can undergo various reactions including oxidation, reduction, and nucleophilic substitution, allowing for further derivatization to enhance its biological activities.
Case Studies and Research Findings
Several studies have documented the efficacy of 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine in various contexts:
- Antimicrobial Studies : A study evaluated the compound against various bacterial strains, revealing significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Antiviral Research : Investigations into its antiviral properties have indicated potential effectiveness against specific viral infections.
- Cancer Cell Proliferation : In vitro studies have shown that this compound can significantly reduce the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . In the context of anticancer activity, it may inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival .
Comparison with Similar Compounds
Structural Analogues with Piperazine/Piperidine Substituents
The following compounds share a pyrimidine core with variations in substituents, impacting their chemical and pharmacological profiles:
Key Observations:
- Piperazine vs. Piperidine : Piperazine-containing compounds (e.g., N-butyl derivative ) exhibit enhanced solubility and basicity compared to piperidine analogues (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ), which lack the secondary amine for hydrogen bonding.
- Substituent Effects: The phenyl group in the target compound may improve lipophilicity and receptor affinity compared to alkyl substituents (e.g., butyl in ).
Functional Analogues with Heterocyclic Modifications
Several compounds in and –13 feature fused or substituted heterocycles, demonstrating structural diversity:
- Compound 9 (): Contains a trifluoroethyl group and (R)-methoxymethylpyrrolidine, synthesized via similar routes but with distinct pharmacological targets (e.g., adenosine receptors) .
Key Observations:
- Complexity and Bioactivity : Addition of fused heterocycles (e.g., pyrazolo-pyrazine in ) may enhance target specificity but complicate synthesis.
Biological Activity
6-Methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique chemical structure that allows it to interact with various molecular targets, making it a candidate for therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.
Chemical Structure and Synthesis
The synthesis of 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine typically involves the reaction of 6-methyl-2-chloropyrimidine with N-phenylpiperazine. The reaction is conducted in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures, optimizing yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine. In vitro evaluations against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), have demonstrated selective cytotoxicity. The compound exhibited significant inhibition of cell proliferation with IC50 values indicating effective activity against cancer cells while sparing normal cells .
Table 1: IC50 Values of 6-Methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF7 | 26.7 | 4.2 |
| A549 | 18.7 | >8 |
These findings suggest that structural features, such as electron-withdrawing groups on the phenyl ring, enhance the compound's anticancer activity .
The mechanism by which 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine exerts its biological effects may involve inhibition of key enzymes associated with tumor growth and progression. Notably, it has been investigated as an acetylcholinesterase inhibitor, which could enhance cholinergic neurotransmission, potentially benefiting conditions like Alzheimer's disease .
Structure Activity Relationship (SAR)
Research indicates that variations in the substituents on the piperazine and pyrimidine rings significantly affect the biological activity of this compound. For instance, modifications that introduce electron-withdrawing groups at specific positions on the phenyl ring have been correlated with increased anticancer potency .
Comparative Analysis
When compared to other similar compounds such as Imatinib and Flumatinib, 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine displays unique pharmacological properties due to its distinct structural configuration. This uniqueness allows it to target different molecular pathways than those targeted by established tyrosine kinase inhibitors used in cancer therapy.
Table 2: Comparison of Biological Activities
| Compound | Target Disease | Mechanism of Action |
|---|---|---|
| 6-Methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine | Cancer (e.g., breast, lung) | Enzyme inhibition (e.g., acetylcholinesterase) |
| Imatinib | Chronic myelogenous leukemia | Tyrosine kinase inhibition |
| Flumatinib | Chronic myelogenous leukemia | Tyrosine kinase inhibition |
Case Studies
In a recent study published in MDPI, researchers evaluated various derivatives of piperazine and their effects on cancer cell lines. The results indicated that compounds structurally similar to 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine displayed promising anticancer activity with varying selectivity indices . Another study highlighted its potential role in enhancing cholinergic signaling, which may provide therapeutic benefits in neurodegenerative conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
